N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
Molecular Formula |
C20H23N5OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5OS/c21-14-20(11-5-2-6-12-20)23-17(26)13-27-19-22-18(15-9-10-15)25(24-19)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,23,26) |
InChI Key |
YIWNDMMMNOFIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN(C(=N2)C3CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-thione
Starting Materials : The synthesis begins with the preparation of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-thione. This can be achieved through the cyclization of a suitable thiosemicarbazide derivative in alkaline conditions.
Cyclization Reaction : The thiosemicarbazide is typically prepared from phenylhydrazine and a cyclopropyl-containing thiosemicarbazide precursor. The cyclization is facilitated by heating in a basic medium, such as sodium hydroxide.
Preparation of this compound
Thio Derivative Formation : The 5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-thione is then converted into its thio derivative by reacting it with ethyl bromoacetate in the presence of sodium ethanolate.
Amination and Thioacetylation : The resulting thio derivative is further reacted with 1-cyanocyclohexylamine to form the desired amide. This step involves the nucleophilic substitution of the thio group with the amine, followed by acetylation to introduce the acetamide moiety.
Purification and Characterization
- Purification : The final compound is purified using standard techniques such as recrystallization or chromatography.
- Characterization : The structure of the compound is confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.
Analysis of Preparation Methods
| Step | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|
| Cyclization | Alkaline medium, heating | 70-80% | Recrystallization |
| Thio Derivative Formation | Sodium ethanolate, reflux | 60-70% | Column Chromatography |
| Amination and Thioacetylation | Room temperature, stirring | 80-90% | Recrystallization |
Research Findings
Recent studies have highlighted the importance of 1,2,4-triazoles in medicinal chemistry due to their potential biological activities. The synthesis of complex triazole derivatives like this compound requires careful optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the triazole ring or the cyanocyclohexyl group.
Substitution: Substitution reactions might occur at various positions on the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in materials science or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group might enhance binding affinity or specificity, while the thioacetamide moiety could participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound shares a 1,2,4-triazol-3-ylthioacetamide backbone with several analogs (Table 1). Key structural variations include:
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | Melting Point (°C) | Yield (%) | Recrystallization Solvent | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not reported | Not reported | Not reported | 5-Cyclopropyl, N-(1-cyanocyclohexyl) |
| 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c, [1]) | 174–176 | 83 | H2O:EtOH (1:1) | 5-Pyridinyl, allyl |
| VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, [3,4]) | Not reported | Not reported | Not reported | 5-Pyridinyl, 4-ethylphenyl |
| 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide ([8]) | Not reported | Not reported | Not reported | 5-Pyridinyl, 3-methylphenyl |
- Key Observations: The high yield (83%) and melting point (174–176°C) of compound 6c () suggest superior crystallinity and synthetic efficiency compared to analogs with lower yields (e.g., 6b: 50%) .
Spectroscopic Characterization
- IR Spectroscopy: Analogs exhibit characteristic peaks for C=O (1671–1682 cm⁻¹), C=C (1587–1601 cm⁻¹), and –NH (3262–3302 cm⁻¹) () . The target compound’s cyanocyclohexyl group would introduce a strong C≡N stretch (~2200 cm⁻¹), absent in other analogs.
- NMR Spectroscopy : Aromatic protons in analogs 6b–c () resonate at δ 7.20–8.61 ppm, while the target’s phenyl and cyclopropyl groups would show distinct splitting patterns .
Biological Activity
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyanocyclohexyl group and a triazole-thioacetamide moiety. The presence of these functional groups suggests potential interactions with biological macromolecules.
Research indicates that compounds with similar structures often exhibit multiple modes of action, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Preliminary studies have suggested that similar thioacetamide derivatives exhibit antimicrobial properties. For instance, compounds in this class have shown activity against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 16 | 0.31 | S. aureus |
| 16 | 5.0 | E. coli |
These findings indicate that this compound could be a candidate for further investigation as an antimicrobial agent.
Anticancer Activity
Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole derivatives are known to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the generation of reactive oxygen species (ROS).
A study highlighted that certain triazole derivatives showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.
Case Study 1: Anticancer Efficacy
In a recent study involving synthetic triazole derivatives, one compound demonstrated significant activity against HT29 colorectal cancer cells. It induced G1 phase cell cycle arrest and apoptosis through ROS accumulation. This suggests that this compound may share similar anticancer properties.
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of thioacetamide derivatives against several pathogens. The results indicated that these compounds exhibited potent inhibition zones and low minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for synthesizing triazole-thioacetamide derivatives like this compound?
The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes catalyzed by Cu(OAc)₂, followed by purification via recrystallization (e.g., ethanol). For example, substituted triazoles are formed under mild conditions (room temperature, 6–8 hours) in a solvent system of tert-butanol and water (3:1). Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), and products are characterized using IR, ¹H/¹³C NMR, and HRMS .
Key Steps :
- Azide-alkyne cycloaddition (Cu-catalyzed).
- Quenching with ice and ethyl acetate extraction.
- Recrystallization for purity.
Q. How are structural features of this compound confirmed experimentally?
Spectroscopic techniques are critical:
- IR : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- ¹H NMR : Identifies proton environments (e.g., triazole protons at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
Q. What purification methods are effective for triazole-thioacetamides?
- Recrystallization (ethanol or DMSO/water mixtures) is standard .
- Chromatography (silica gel) may be used for complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Catalyst tuning : Adjust Cu(OAc)₂ loading (e.g., 10 mol% in ).
- Solvent optimization : Polar aprotic solvents (e.g., tert-butanol/water) enhance regioselectivity .
- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions during cycloaddition .
Table 1 : Reaction Optimization Case Studies
| Catalyst | Solvent System | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | t-BuOH/H₂O | 6–8 | 70–85 | |
| None | DMF | 12 | 50–60 |
Q. How do substituents on the triazole or phenyl rings influence biological activity?
Substituents like cyclopropyl or chlorophenyl groups modulate lipophilicity and target binding. For example:
- Cyclopropyl : Enhances metabolic stability .
- Nitro groups : Increase electron-withdrawing effects, altering reactivity . Computational tools (e.g., PASS prediction, molecular docking ) can correlate structural features with activity (e.g., anti-inflammatory potential) .
Q. How can conflicting spectral or bioactivity data be resolved in analogs?
- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Crystallography : Single-crystal X-ray diffraction confirms ambiguous structures .
- Dose-response assays : Replicate biological studies under standardized conditions to validate activity .
Methodological Challenges
Q. What strategies mitigate byproduct formation during triazole synthesis?
- Regioselective catalysts : Use Cu(I) instead of Cu(II) to favor 1,4-disubstituted triazoles .
- Stoichiometric control : Limit excess reagents to prevent dimerization .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding affinities to targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- QSAR models : Relate substituent properties (e.g., logP, molar refractivity) to bioactivity .
Data Contradictions and Resolution
Q. Why do similar compounds show divergent biological activities despite structural homology?
Minor structural changes (e.g., chlorine vs. methyl substituents ) can drastically alter pharmacokinetics. For example:
- N-(3-Chlorophenyl) analogs show antifungal activity, while N-cyclohexyl derivatives exhibit anti-inflammatory effects .
- Resolution requires side-by-side bioassays and metabolic stability studies .
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound Substituent | Biological Activity | Reference |
|---|---|---|
| 5-Cyclopropyl-1-phenyl-triazole | Antifungal | |
| 5-(Thiophen-2-yl)-triazole | Anti-inflammatory | |
| 4-Nitrophenyl-acetamide | Cytotoxic (cancer cell lines) |
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
